
1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a brominated thiophene ring and a pyrrolidine moiety connected via an ethanone linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of Ethanone Linker: The brominated thiophene is then reacted with an appropriate ethanone precursor, often through a Friedel-Crafts acylation reaction.
Introduction of Pyrrolidine: The final step involves the nucleophilic addition of pyrrolidine to the ethanone intermediate, forming the desired product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
作用機序
The mechanism of action of 1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one depends on its specific application:
Molecular Targets: It may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
1-(4-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Features a methyl group on the thiophene ring.
Uniqueness: 1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C10H12BrNOS |
|---|---|
分子量 |
274.18 g/mol |
IUPAC名 |
1-(4-bromothiophen-2-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H12BrNOS/c11-7-4-10(14-6-7)9(13)5-8-2-1-3-12-8/h4,6,8,12H,1-3,5H2 |
InChIキー |
RPYGKNXEEVRJTC-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CC(=O)C2=CC(=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



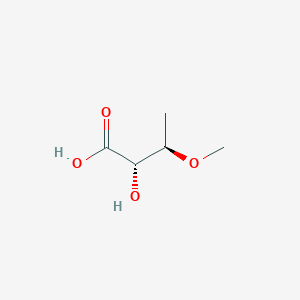
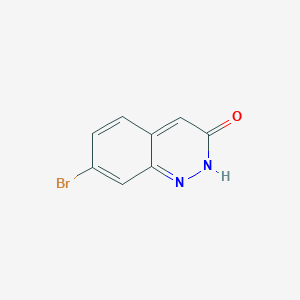
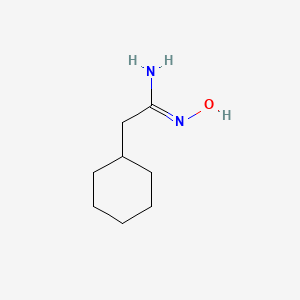
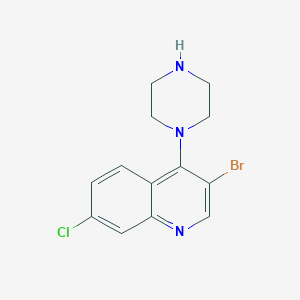
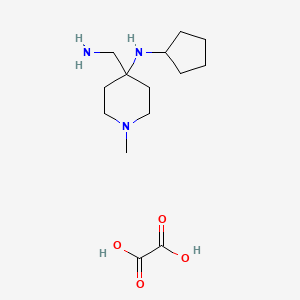
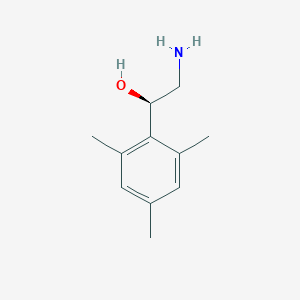
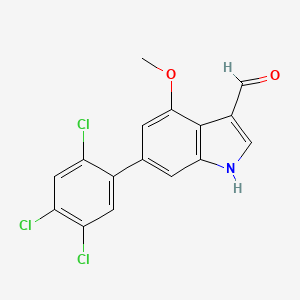


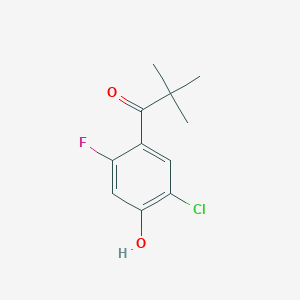

![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
![N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13087466.png)
